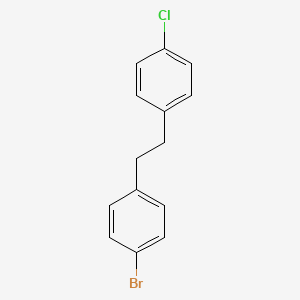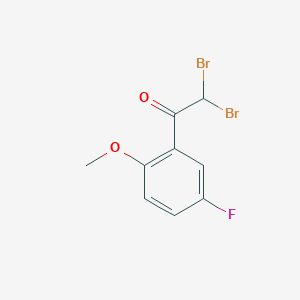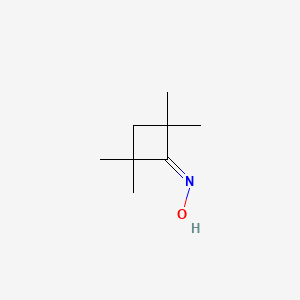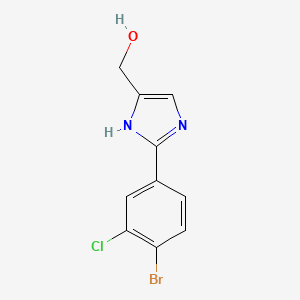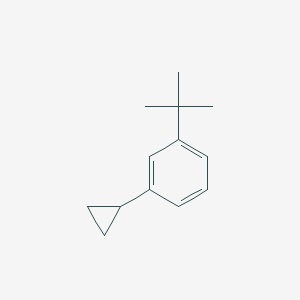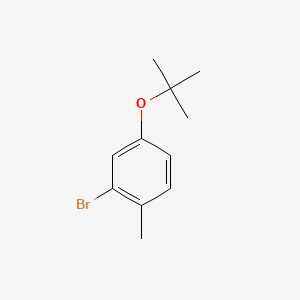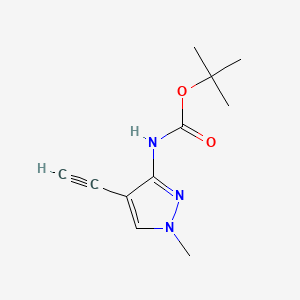
3-(Boc-amino)-4-ethynyl-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)-4-ethynyl-1-methylpyrazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-ethynyl-1-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(Boc-amino)-4-ethynyl-1-methylpyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-ethynyl-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. The ethynyl group can undergo cycloaddition reactions, forming new ring structures .
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-4-ethynyl-1-phenylpyrazole
- 3-(Boc-amino)-4-ethynyl-1-ethylpyrazole
- 3-(Boc-amino)-4-ethynyl-1-propylpyrazole
Uniqueness
3-(Boc-amino)-4-ethynyl-1-methylpyrazole is unique due to its specific combination of functional groups. The presence of the Boc-protected amino group and the ethynyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
tert-butyl N-(4-ethynyl-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c1-6-8-7-14(5)13-9(8)12-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,12,13,15) |
InChI Key |
JCEUBPHGLBAVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


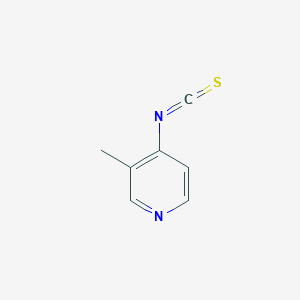
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13697972.png)
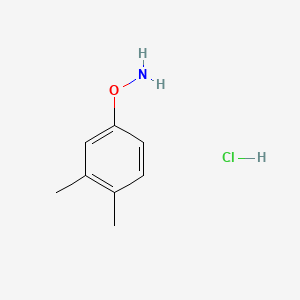

![2-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13697998.png)

